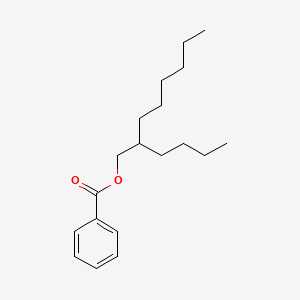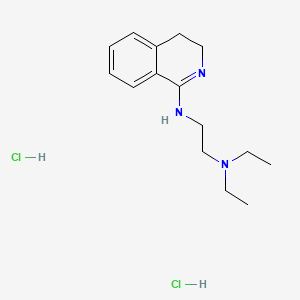
N'-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride typically involves the Ritter reaction. This reaction is a well-known method for synthesizing isoquinoline derivatives. The process involves the reaction of 1-methylthio-3,4-dihydroisoquinolines with various reagents under controlled conditions . The nitrosylation of these isoquinoline derivatives proceeds smoothly at the β-enamine carbon atom to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction could produce more saturated compounds.
科学研究应用
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
相似化合物的比较
Similar Compounds
3,3-Dialkyl-3,4-dihydro-1-isoquinolyl aryl diketones: These compounds share a similar isoquinoline core structure and exhibit comparable chemical properties.
Substituted bis(3,4-dihydro-1-isoquinolyl)methanes: These compounds also contain the isoquinoline moiety and are synthesized using similar methods.
Uniqueness
N’-(3,4-Dihydro-1-isoquinolyl)-N,N-diethylethylenediamine dihydrochloride is unique due to its specific substitution pattern and the presence of the diethylethylenediamine moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
属性
CAS 编号 |
26406-62-2 |
|---|---|
分子式 |
C15H25Cl2N3 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
N-(3,4-dihydroisoquinolin-1-yl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3.2ClH/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15;;/h5-8H,3-4,9-12H2,1-2H3,(H,16,17);2*1H |
InChI 键 |
JUQFJBBPPOFHIP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=NCCC2=CC=CC=C21.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


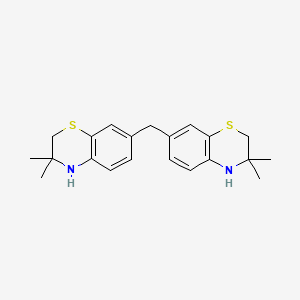
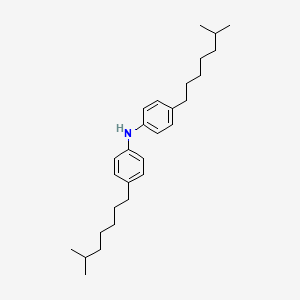
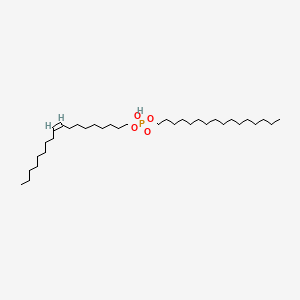
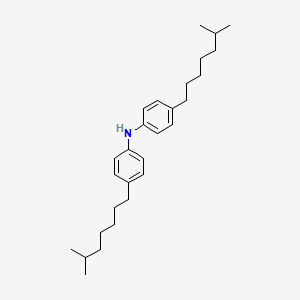
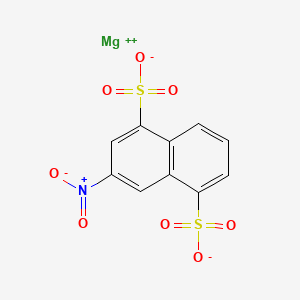
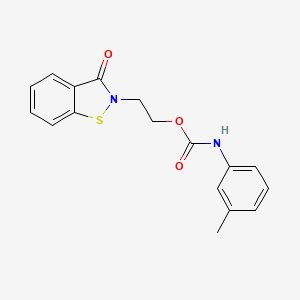

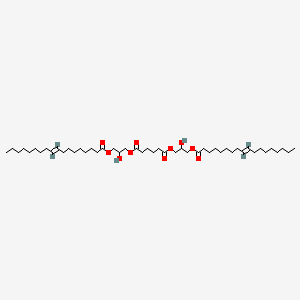
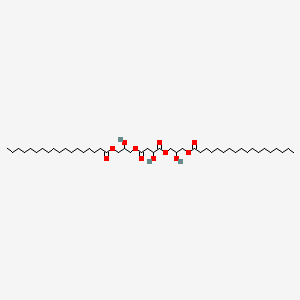



![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
